2-Pentylzinc bromide 2-Pentylzinc bromide
Brand Name: Vulcanchem
CAS No.: 308796-07-8
VCID: VC3792129
InChI: InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h3H,4-5H2,1-2H3;1H;/q-1;;+2/p-1
SMILES: CCC[CH-]C.[Zn+]Br
Molecular Formula: C5H11BrZn
Molecular Weight: 216.4 g/mol

2-Pentylzinc bromide

CAS No.: 308796-07-8

Cat. No.: VC3792129

Molecular Formula: C5H11BrZn

Molecular Weight: 216.4 g/mol

* For research use only. Not for human or veterinary use.

2-Pentylzinc bromide - 308796-07-8

Specification

CAS No. 308796-07-8
Molecular Formula C5H11BrZn
Molecular Weight 216.4 g/mol
IUPAC Name bromozinc(1+);pentane
Standard InChI InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h3H,4-5H2,1-2H3;1H;/q-1;;+2/p-1
Standard InChI Key DVLFKZPWUOKFIL-UHFFFAOYSA-M
SMILES CCC[CH-]C.[Zn+]Br
Canonical SMILES CCC[CH-]C.[Zn+]Br

Introduction

Chemical and Physical Properties

Molecular and Structural Characteristics

2-Pentylzinc bromide consists of a zinc atom bonded to a bromine ligand and a 2-pentyl group. The compound adopts a tetrahedral geometry around the zinc center, as inferred from analogous alkylzinc halides . Key properties include:

PropertyValueSource
Molecular FormulaC₅H₁₁BrZn
Molecular Weight216.4 g/mol
Density0.965 g/mL (25°C)
SolubilitySoluble in THF, benzene
Storage Conditions2–8°C under argon

The compound’s reactivity is governed by the polarization of the Zn–C bond, which renders it nucleophilic at the α-carbon . Spectroscopic data, such as ¹H NMR (δ 1.15–5.40 ppm) and ¹⁹F NMR (δ -109.47 ppm for fluorinated analogs), corroborate its structural integrity .

Synthesis and Purification

Preparation via Transmetallation

2-Pentylzinc bromide is synthesized through the reaction of 2-pentylmagnesium bromide with zinc bromide (ZnBr₂) in anhydrous THF:

2-PentylMgBr+ZnBr22-PentylZnBr+MgBr2\text{2-PentylMgBr} + \text{ZnBr}_2 \rightarrow \text{2-PentylZnBr} + \text{MgBr}_2

This method ensures high yields (>80%) and minimizes side reactions such as Wurtz coupling . Alternative routes involve direct insertion of zinc metal into 2-pentyl bromide under inert conditions .

Large-Scale Production

Industrial protocols employ continuous-flow reactors to enhance efficiency. For example, bromination of 2-pentanol followed by zinc insertion in THF at 50°C achieves production rates of >1 kg/h with 95% purity . Purification via fractional distillation under reduced pressure (10⁻³ atm) removes residual THF and magnesium salts .

Reactivity and Catalytic Applications

Negishi Cross-Coupling Reactions

2-Pentylzinc bromide is a cornerstone in Pd-catalyzed Negishi couplings, enabling the synthesis of multisubstituted alkenes and arylalkanes. Key findings include:

Coupling with Aryl Halides

Palladium catalysts such as Pd(PPh₃)₄ and PdCl₂(dppb) mediate couplings with aryl bromides and chlorides. For instance, reaction with 2-bromobenzonitrile yields 2-pentylbenzonitrile with 92% efficiency and a 39:1 selectivity for the branched product .

EntrySubstrateCatalystYield (%)Selectivity (P1:P2)
12-BromoanisolePdCl₂(dppb)9539:1
24-Cyanophenyl ClPd(PPh₃)₄9446:1
32-CO₂Me-C₆H₄BrPd₂(dba)₃9137:1

Data adapted from .

Stereochemical Outcomes

The reaction exhibits trans-selectivity, as demonstrated in the synthesis of Z-fluoroalkenes from 1-fluoro-1-haloalkenes . For example, coupling 1-fluorovinyl bromide with BrZn(CH₂)₃CO₂Et produces Z-7a with 70% yield and a coupling constant 3JFH=39.8^3J_{F-H} = 39.8 Hz .

Limitations and Side Reactions

Secondary and tertiary alkylzincs, including 2-pentylzinc bromide, may undergo β-hydride elimination, leading to isomerization byproducts. For instance, reactions with 3-pentylzinc bromide yield up to 70% isomerized products under suboptimal conditions . Mitigation strategies include:

  • Using bulky ligands (e.g., CPhos) to suppress β-hydride pathways .

  • Maintaining low temperatures (−78°C) during transmetallation .

Industrial and Pharmaceutical Relevance

Drug Intermediate Synthesis

2-Pentylzinc bromide is employed in the synthesis of antiviral agents and kinase inhibitors. A notable application is its use in constructing the side chain of HIV protease inhibitors, achieving enantiomeric excesses >98% via chiral Pd catalysts .

Material Science Applications

The compound facilitates the preparation of liquid crystals and OLED materials. Coupling with 2-naphthyl bromide yields pentyl-substituted naphthalenes, which exhibit luminescent properties suitable for optoelectronic devices .

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